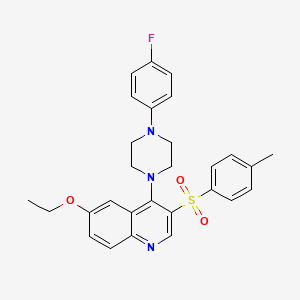

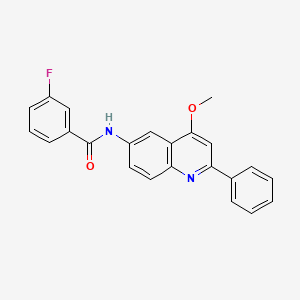

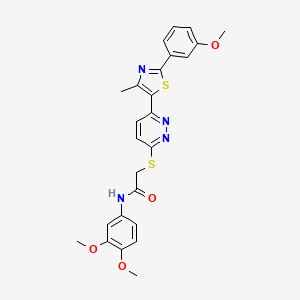

![molecular formula C18H17NO3S2 B2482201 (E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 2097941-45-0](/img/structure/B2482201.png)

(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to the compound , often involves complex reactions that target the incorporation of furan and thiophene moieties into the molecular structure. For instance, the Diels-Alder cycloaddition reaction between substituted furans and E-1,2-bis(phenylsulfonyl)ethylene yields high yields, demonstrating the feasibility of constructing complex sulfonamide structures through selective synthetic routes (Arjona et al., 1998).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives features a combination of furan and thiophene rings, which significantly influences their chemical behavior and interactions. The stereochemistry and electronic properties of these rings play a crucial role in determining the compound's reactivity and potential applications.

Chemical Reactions and Properties

Sulfonamide compounds with furan and thiophene structures participate in various chemical reactions, including free radical bromination and derivatization processes. These reactions are pivotal for modifying the compound's chemical properties and enhancing its utility in different applications (Hartman & Halczenko, 1990).

Applications De Recherche Scientifique

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Furanyl- and thienyl-substituted compounds, which share some structural similarities with the chemical , play a significant role in medicinal chemistry. They are particularly important in the design of bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds exhibit a wide range of activities, such as antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones has shown to impact their activities significantly, making them subjects of intense structure-activity relationship studies (Ostrowski, 2022).

Sulfonamides in Drug Development

Sulfonamides, a class of compounds including the given chemical, have been extensively reviewed for their roles in drug development, showcasing a broad spectrum of applications. They have been incorporated into various drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Novel drugs incorporating sulfonamide groups continue to show significant antitumor activity, underlining the continued relevance and potential of sulfonamides in creating selective drugs for conditions like glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).

Antibacterial Activity of Thiophene-Aryl Sulfonamide

Thiophene or chromene moiety-containing aryl sulfonamides have been specifically reviewed for their promising antibacterial activity. These compounds demonstrate significant pharmacological activities against pathogenic microbes, highlighting the importance of structural optimization in developing potent derivatives for pharmacological applications (Rathore et al., 2021).

Desulfurization and Deoxygenation Studies

The interaction of thiophene and furan compounds with palladium surfaces has been studied, showing different reactivity despite structural similarities. These studies are crucial for understanding the fundamental chemical reactions involved in the desulfurization and deoxygenation of heterocycles, which is relevant for both environmental and synthetic applications (Caldwell & Land, 1997).

Sulfonamide Inhibitors in Therapeutic Patents

Sulfonamide compounds have been highlighted for their bacteriostatic properties and their use in treating various infections. Recent patent reviews emphasize the need for novel sulfonamides with improved selectivity and activity against targeted conditions, reinforcing the sulfonamide motif's privileged status in drug discovery (Gulcin & Taslimi, 2018).

Propriétés

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c20-24(21,12-9-15-5-2-1-3-6-15)19-13-17(16-8-11-23-14-16)18-7-4-10-22-18/h1-12,14,17,19H,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOLGMWBHYMIQP-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

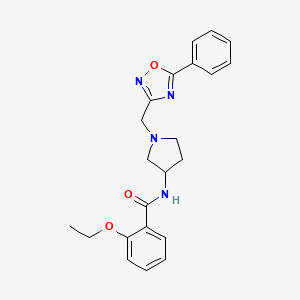

![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)

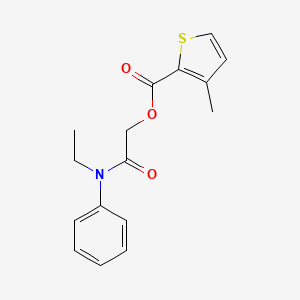

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)

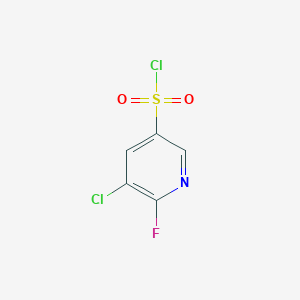

![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)